Dodecafluoro-1,4,5,8-tetrahydronaphthalene
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Overview
Description
Dodecafluoro-1,4,5,8-tetrahydronaphthalene is a fluorinated derivative of tetrahydronaphthalene This compound is characterized by the presence of twelve fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated counterpart
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecafluoro-1,4,5,8-tetrahydronaphthalene typically involves the fluorination of tetrahydronaphthalene. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorinated solvent, such as perfluorohexane, at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure precise control over reaction conditions. The use of catalysts, such as cobalt trifluoride (CoF3), can enhance the efficiency of the fluorination process. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dodecafluoro-1,4,5,8-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.
Oxidation Reactions: Although fluorinated compounds are generally resistant to oxidation, this compound can undergo oxidation under extreme conditions to form perfluorinated carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) are required for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield partially fluorinated naphthalenes, while reduction can produce tetrahydronaphthalene derivatives with fewer fluorine atoms.
Scientific Research Applications
Dodecafluoro-1,4,5,8-tetrahydronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high stability and resistance to oxidation.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane proteins and lipid interactions.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which dodecafluoro-1,4,5,8-tetrahydronaphthalene exerts its effects is primarily related to its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and resistance to chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrophobic interactions and hydrogen bonding, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tetrahydronaphthalene: The non-fluorinated parent compound, which lacks the enhanced stability and resistance provided by fluorine atoms.
Octafluoronaphthalene: A partially fluorinated derivative with eight fluorine atoms, offering intermediate properties between tetrahydronaphthalene and dodecafluoro-1,4,5,8-tetrahydronaphthalene.
Perfluoronaphthalene: A fully fluorinated naphthalene derivative with even higher stability and resistance to chemical reactions.
Uniqueness
This compound is unique due to its specific fluorination pattern, which provides a balance between stability and reactivity. This makes it particularly valuable in applications requiring both high chemical resistance and the ability to undergo specific chemical transformations.
Properties
IUPAC Name |
1,1,2,3,4,4,5,5,6,7,8,8-dodecafluoronaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F12/c11-3-5(13)9(19,20)2-1(7(3,15)16)8(17,18)4(12)6(14)10(2,21)22 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYVGOOHGQKSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(C(=C(C1(F)F)F)F)(F)F)C(C(=C(C2(F)F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F12 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530077 |
Source
|
Record name | Dodecafluoro-1,4,5,8-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91374-75-3 |
Source
|
Record name | Dodecafluoro-1,4,5,8-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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